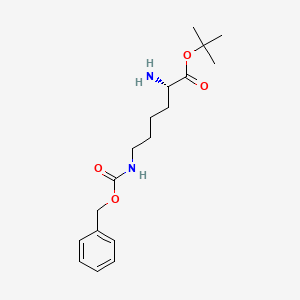

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate

Description

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate (CAS: 5978-22-3) is a chiral organic compound with a molecular formula of C₁₈H₂₉ClN₂O₄ and a molecular weight of 372.89 g/mol . It features a hexanoate backbone substituted with:

- A tert-butyl group at the ester position.

- A benzyloxycarbonyl (Cbz) protecting group at the 6-amino position.

- A free amino group at the 2-position.

This compound is typically stored under inert atmosphere at 2–8°C to prevent degradation, indicating sensitivity to moisture or oxidation .

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFVZALISNAFRA-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901180406 | |

| Record name | N6-[(Phenylmethoxy)carbonyl]-L-lysine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63628-63-7 | |

| Record name | N6-[(Phenylmethoxy)carbonyl]-L-lysine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63628-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-[(Phenylmethoxy)carbonyl]-L-lysine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate typically involves the protection of the amino group of lysine followed by esterification. One common method includes the use of tert-butyl chloroformate to protect the amino group, followed by the introduction of the benzyloxycarbonyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the removal of protective groups, revealing the free amino functionalities.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce free amines.

Scientific Research Applications

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The pathways involved may include the modification of proteins or the inhibition of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related molecules from the evidence:

Key Observations:

Backbone Variations: The target compound and dicyclohexylamine derivative share a hexanoate backbone, but the latter’s dicyclohexylamine group increases lipophilicity (higher molecular weight: 582.76 vs. 372.89) .

Protecting Group Strategies :

- The sulfoxonium derivative () replaces the ester with a sulfoxonium group , likely altering reactivity in nucleophilic or catalytic reactions .

Synthetic Accessibility :

Implications of Structural Differences

- Solubility and Reactivity: The hydroxyl group in Compound 26 may improve aqueous solubility compared to the target compound’s hydrophobic tert-butyl ester . The sulfoxonium group () could confer unique reactivity in organocatalytic or alkylation reactions .

Stability and Storage :

Hazard Profiles

The target compound carries H315-H319-H335 hazard codes (skin/eye irritation, respiratory irritation) . Similar hazards may apply to structurally related compounds, but explicit data are unavailable.

Biological Activity

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate, also known by its CAS number 63628-63-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C18H28N2O4

- Molecular Weight : 336.43 g/mol

- CAS Number : 63628-63-7

The compound features a tert-butyl group and a benzyloxycarbonyl moiety, which are known to influence its solubility and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate exhibit significant antimicrobial properties. For instance, derivatives containing amino acid conjugates have shown enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. The agar-well diffusion method was employed to assess the antimicrobial efficacy, revealing inhibition zones ranging from 9 to 12 mm for certain derivatives, comparable to conventional antibiotics .

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been evaluated through cytotoxicity assays against various cancer cell lines. Preliminary results indicate that certain synthesized analogues possess cytotoxic effects with IC50 values in the micromolar range. This suggests that (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate may inhibit cancer cell proliferation effectively .

Case Studies

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy of synthesized amino acid conjugates.

- Methodology : Compounds were tested against bacterial strains such as E. coli and S. aureus.

- Results : Several compounds exhibited zones of inhibition comparable to standard antibiotics, indicating potential for development as antimicrobial agents .

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects of (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate on cancer cell lines.

- Methodology : MTT assays were conducted on various cancer cell lines.

- Results : The compound showed significant cytotoxicity with IC50 values suggesting effective inhibition of cell growth .

Summary Table of Biological Activities

| Biological Activity | Test Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Agar-well diffusion | Inhibition zones of 9-12 mm against bacteria |

| Cytotoxicity | MTT assay | IC50 values in micromolar range |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step protection/deprotection strategies. For example, hydrogenation using 10% Pd/C under 2.5 atm H₂ pressure (24 h) effectively removes benzyl groups while preserving tert-butyl and carbamate functionalities . Critical parameters include solvent choice (MeOH for solubility), catalyst loading (5–10 wt.%), and reaction monitoring via TLC or LC-MS. Post-reaction filtration through Celite and solvent evaporation yield the product with >99% purity .

Q. What purification strategies are effective for isolating (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride salts?

- Methodological Answer : Hydrochloride salts (e.g., CAS 7750-45-0) are isolated via acid-base extraction. After synthesis, the crude product is dissolved in a polar solvent (e.g., EtOAc) and treated with HCl gas or concentrated HCl to precipitate the hydrochloride salt. Recrystallization from ethanol/water mixtures improves purity (>97%), as noted in catalog data . Centrifugation or vacuum filtration ensures efficient separation of crystalline products.

Q. How should researchers handle discrepancies in NMR data during compound characterization?

- Methodological Answer : Contradictions in spectral data (e.g., δ 1.47–1.33 ppm for tert-butyl protons in CDCl₃ vs. δ 1.50–1.40 ppm in DMSO-d₆ ) may arise from solvent effects or impurities. To resolve this:

- Repeat NMR under standardized conditions (solvent, temperature).

- Compare with literature values for structurally similar compounds (e.g., tert-butyl carbamates ).

- Use HSQC/HMBC to confirm connectivity and rule out stereochemical anomalies .

Advanced Research Questions

Q. What strategies ensure stereochemical integrity during the synthesis of (S)-configured tert-butyl amino esters?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysis (e.g., Evans oxazolidinones) are critical. For example, (S)-configured intermediates can be synthesized using L-proline-derived catalysts to control α-center stereochemistry . Chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm validates enantiomeric excess (>98%) by comparing retention times to racemic standards .

Q. How can researchers investigate the compound’s role in enzyme inhibition or peptide mimicry?

- Methodological Answer : The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups mimic peptide backbones. To study interactions:

- Perform kinetic assays with target enzymes (e.g., proteases) using fluorogenic substrates.

- Monitor inhibition via fluorescence quenching or HPLC-based activity measurements .

- Compare IC₅₀ values with unprotected analogs to assess the impact of Boc/Z groups on binding affinity .

Q. What advanced techniques resolve contradictions in reaction mechanisms for tert-butyl carbamate deprotection?

- Methodological Answer : Conflicting reports on acidolysis (e.g., TFA vs. HCl in dioxane) require mechanistic validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.